3-(4-Bromobenzenesulfonyl)-N-(2-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
Description
3-(4-Bromobenzenesulfonyl)-N-(2-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a 4-bromobenzenesulfonyl group at position 3 and a 2-ethylphenyl substituent on the amine at position 3. This compound belongs to a class of heterocyclic molecules explored for therapeutic applications, including anticancer and antimicrobial activities, due to their structural versatility and ability to interact with biological targets .
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(2-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O2S/c1-2-15-7-3-5-9-19(15)25-21-18-8-4-6-10-20(18)29-22(26-21)23(27-28-29)32(30,31)17-13-11-16(24)12-14-17/h3-14H,2H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZLMUNQAJSBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Sulfonamide Formation and Stability
The sulfonamide group is synthesized via nucleophilic substitution between a sulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride) and an amine precursor. Key conditions include:
- Base-mediated coupling : Reactions with amines (e.g., N-(2-ethylphenyl)triazoloquinazolin-5-amine) in the presence of bases like sodium carbonate or pyridine .
- Selectivity : Secondary amines react directly with sulfonyl chlorides, forming stable sulfonamides without requiring prior activation .
Example Reaction Pathway :Stability Considerations :
- Acid/Base Resistance : Sulfonamides resist hydrolysis under mild conditions but may degrade under prolonged exposure to strong acids/bases .
- Hinsberg Test Compatibility : As a tertiary sulfonamide, it would not form a precipitate in the Hinsberg test (distinguishing it from primary/secondary sulfonamides) .
Electrophilic Substitution at the Brominated Aromatic Ring
The 4-bromophenyl group undergoes cross-coupling reactions, enabling further functionalization:
Mechanistic Insight :
- Bromine acts as a leaving group, facilitating palladium- or copper-catalyzed coupling .
- Steric hindrance from the sulfonamide and triazoloquinazoline groups may reduce reaction rates .
Functionalization of the Triazoloquinazoline Core
The fused heterocycle participates in electrophilic and nucleophilic reactions:
Nucleophilic Aromatic Substitution
- At C-7 or C-9 positions : Electron-deficient positions on the quinazoline ring react with nucleophiles (e.g., amines, alkoxides) .
- Example : Reaction with piperazine under basic conditions yields hybrid heterocycles .
Cyclization Reactions
- Lewis Acid-Mediated Cyclization : AlCl₃ or TiCl₄ promotes intramolecular cyclization to form larger rings (e.g., thiadiazepines) .
Key Data :
| Entry | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | AlCl₃ | CH₂Cl₂, RT, 24 h | Thiadiazine derivative | 100% |
| 2 | TiCl₄ | CH₂Cl₂, RT, 24 h | Thiadiazocine derivative | 100% |
| 3 | BF₃·Et₂O | CH₂Cl₂, RT, 24 h | No reaction | – |
Data adapted from analogous systems in .
Redox Reactions
- Oxidation of the Ethyl Group : The 2-ethylphenyl substituent can be oxidized to a ketone using KMnO₄ or CrO₃ .
- Reduction of the Triazole Ring : Hydrogenation (H₂/Pd) may reduce the triazole to a dihydro derivative, altering electronic properties .
Supramolecular Interactions
- Hydrogen Bonding : The sulfonamide NH and quinazoline N atoms act as hydrogen bond donors, influencing crystallinity and solubility .
- π-Stacking : The aromatic systems facilitate stacking interactions, relevant in solid-state morphology .
Degradation Pathways
Scientific Research Applications
3-(4-Bromobenzenesulfonyl)-N-(2-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it is employed in studies involving cellular processes and molecular interactionsAdditionally, it is used in industrial processes for the production of specialized chemicals and materials.
Comparison with Similar Compounds
Structural Comparisons
Core Heterocyclic Framework
- Triazoloquinazoline vs. Triazolopyrimidine: The target compound’s quinazoline core (fused benzene-pyrimidine) differs from triazolopyrimidines (e.g., compounds 60–64 in ), which have a smaller pyrimidine ring.
- Substituent Variations: Sulfonyl Groups: The 4-bromobenzenesulfonyl group in the target compound contrasts with 4-chlorophenylsulfonyl in 3-((4-Chlorophenyl)sulfonyl)-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (). Bromine’s larger atomic radius may increase steric hindrance and lipophilicity compared to chlorine. Amine Substituents: The 2-ethylphenyl group differs from 3,4-dimethoxyphenethyl () and 4-methoxybenzyl () moieties.
Table 1: Structural Features of Selected Analogs
Physicochemical Properties
- Melting Points : Triazolopyrimidines (e.g., 61 , m.p. 170–171°C; ) generally have lower melting points than triazoloquinazolines due to reduced molecular rigidity. The target compound’s bromobenzenesulfonyl group likely increases melting point (>200°C estimated) via enhanced intermolecular forces .
- Solubility : Sulfonyl groups improve aqueous solubility, but bulky aryl amines (e.g., 2-ethylphenyl) may counterbalance this by increasing hydrophobicity. Ethoxy/methoxy substituents () enhance solubility compared to ethylphenyl .
Preparation Methods
Cyclization of Hydrazine Derivatives
A widely adopted method involves the cyclization of 2-chloroquinazolin-4-yl hydrazine precursors. As reported by Abul-Khair et al., anthranilic acid is first converted to quinazoline-2,4(1H,3H)-dione via reaction with potassium cyanate under acidic or alkaline conditions. Subsequent treatment with phosphorus oxychloride (POCl3) yields 2,4-dichloroquinazoline, which reacts with hydrazine hydrate at 0–5°C to form 2-chloroquinazolin-4-yl hydrazine. Heating this intermediate with acetic anhydride induces cyclization, producing 3-methyltriazolo[4,3-c]quinazolin-5(6H)-one. This pathway highlights the versatility of hydrazine derivatives in constructing angularly fused triazoloquinazoline systems.
Anionic Hetero-Domino Reaction
Pokhodylo et al. demonstrated an alternative approach using anionic hetero-domino reactions. Starting with 2-azidobenzoates derived from isatines, the reaction with activated acetonitriles (e.g., those bearing 1,3-thiazole or 1,3,4-oxadiazole substituents) facilitates simultaneous triazole and quinazoline ring formation. This method offers rapid structural diversification and high yields, making it advantageous for synthesizing 3-substituted triazoloquinazolinones.
Introduction of the 4-Bromobenzenesulfonyl Group
Sulfonylation at the 3-position of the triazoloquinazoline core is critical for introducing the 4-bromobenzenesulfonyl moiety. Francis et al. described a protocol involving sequential protection, sulfonylation, and deprotection:
- Amino Group Protection : The 5-amine group is protected as a tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
- Sulfonylation : The protected intermediate reacts with 4-bromobenzenesulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere. Pyridine may be added to scavenge HCl generated during the reaction.
- Deprotection : Acidic cleavage of the Boc group (e.g., using trifluoroacetic acid) regenerates the free amine, yielding 3-(4-bromobenzenesulfonyl)-triazolo[1,5-A]quinazolin-5-amine.
This method ensures regioselective sulfonylation while preserving the integrity of the amine functionality.
Incorporation of the N-(2-Ethylphenyl) Substituent
The N-(2-ethylphenyl) group at the 5-position is introduced via nucleophilic substitution or reductive amination. A two-step procedure is commonly employed:
Alkylation of the 5-Amine
The free amine reacts with 2-ethylphenyl bromide in the presence of a base such as potassium carbonate or sodium hydride. Dimethylformamide (DMF) or acetonitrile serves as the solvent, with reactions typically conducted at 60–80°C for 12–24 hours. Monitoring via thin-layer chromatography (TLC) ensures completion, and the product is purified via column chromatography using silica gel.
Coupling Reactions
Palladium-catalyzed cross-coupling represents an alternative for introducing aromatic substituents. Suzuki-Miyaura coupling between the 5-amine (transformed into a boronic ester) and 2-ethylphenyl iodide has been reported in analogous systems, though this method requires stringent anhydrous conditions.
Optimization and Mechanistic Insights
Reaction Conditions
Yield Considerations
- Cyclization steps yield 70–85% product when using acetic anhydride.
- Sulfonylation achieves 60–75% efficiency, influenced by the steric bulk of the sulfonyl chloride.
Analytical Characterization
The final compound is characterized via spectroscopic and chromatographic methods:
Q & A
Q. What are the standard synthetic routes for preparing 3-(4-bromobenzenesulfonyl)-N-(2-ethylphenyl)triazoloquinazolin-5-amine, and how is its purity validated?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the condensation of substituted benzaldehydes with triazole precursors under reflux conditions in ethanol or acetic acid, followed by sulfonylation using 4-bromobenzenesulfonyl chloride. Key steps include:
- Reaction Optimization : Refluxing with glacial acetic acid as a catalyst (e.g., as in ).
- Purification : Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane).
- Characterization : Nuclear Magnetic Resonance (NMR, ¹H/¹³C), High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC) for purity assessment .
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent degradation of the sulfonyl and triazole moieties.
- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps (e.g., sulfonylation). Avoid exposure to heat sources (>50°C), as sulfonamides can decompose (see thermal stability warnings in ) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?
Methodological Answer:
- Crystal Growth : Slow evaporation of a saturated solution in dimethyl sulfoxide (DMSO) or dichloromethane at 4°C.
- Data Analysis : Compare experimental bond lengths/angles (e.g., triazole-quinazoline fusion) with computational models (DFT) and databases like Cambridge Structural Database (CSD). For example, used X-ray to confirm triazole ring geometry in a related compound .
Q. What experimental designs are optimal for studying its structure-activity relationships (SAR) in kinase inhibition?
Methodological Answer:
- Analog Synthesis : Replace the 4-bromobenzenesulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
- Bioassays : Use enzyme-linked immunosorbent assays (ELISA) for kinase inhibition profiling (IC₅₀ determination) with positive controls (e.g., staurosporine).
- Computational Modeling : Dock optimized structures into kinase active sites (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
Q. How can researchers address contradictory bioactivity data across cell lines?
Methodological Answer:
- Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum concentration, passage number).
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify off-target effects.
- Mechanistic Studies : Combine Western blotting (phosphorylation assays) and RNA sequencing to validate target pathways .
Q. What methodologies are recommended for assessing its photophysical properties?
Methodological Answer:
- UV-Vis Spectroscopy : Measure absorbance in ethanol (200–400 nm) to identify π→π* transitions in the quinazoline ring.
- Fluorescence Quenching : Titrate with iodide ions to study solvent polarity effects (e.g., used similar methods for oxazole derivatives) .
Q. How can computational chemistry predict metabolic pathways for this compound?
Methodological Answer:
- Software : Use Schrödinger’s MetaSite or Cypreact to simulate cytochrome P450-mediated oxidation.
- Validation : Compare predictions with in vitro microsomal assays (e.g., rat liver microsomes + NADPH cofactor) .
Q. What strategies mitigate side reactions during sulfonylation in its synthesis?
Methodological Answer:
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize hydrolysis.
- Moisture-Free Conditions : Use molecular sieves or anhydrous solvents (e.g., tetrahydrofuran, THF).
- Work-Up : Quench excess sulfonyl chloride with ice-cold sodium bicarbonate before extraction .
Experimental Design for Environmental Impact Studies
Q. How to design a study evaluating its environmental persistence?
Methodological Answer:
- OECD 301F Test : Measure biodegradation in activated sludge over 28 days.
- LC-MS/MS Analysis : Quantify parent compound and metabolites in water/soil samples.
- Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hour LC₅₀) as in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
